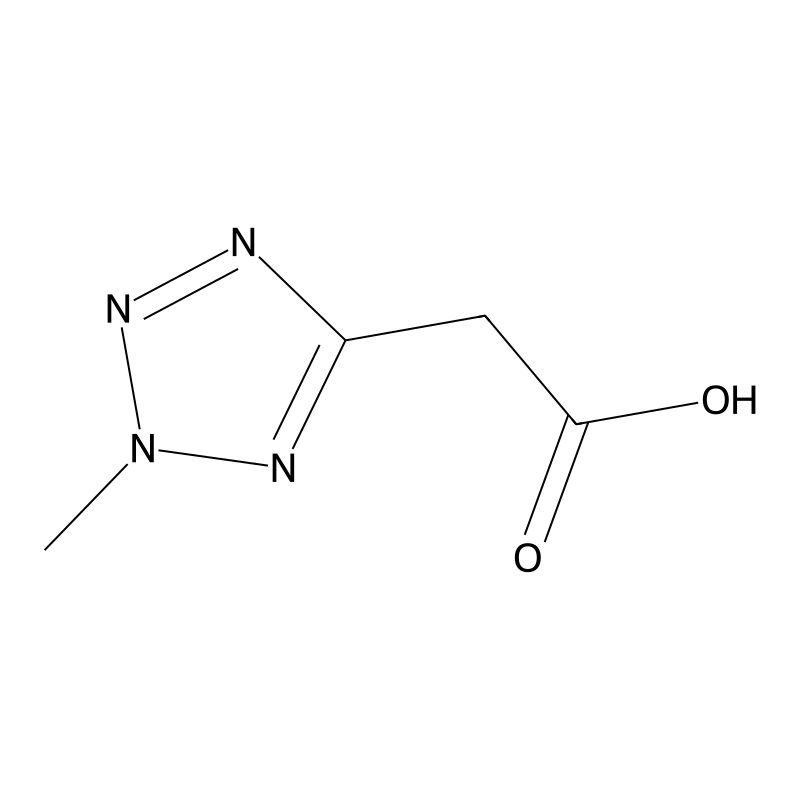

2-Methyl-2h-tetrazole-5-acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Organic Synthesis:

-M-2H-TAA serves as a valuable building block in organic synthesis due to the presence of both a tetrazole ring and a carboxylic acid group. This allows for further functionalization and incorporation into various complex molecules. For instance, research has shown its application in the synthesis of:

- 5-(trinitromethyl)-2H-tetrazole: This energetic compound is a potential candidate for use in propellants and explosives [].

- N-(furan-2yl methyl)-2-(1H-tetrazol-5-yl)acetamide: This molecule exhibits anticonvulsant and neuroprotective properties, making it a potential candidate for treating neurological disorders [].

- Tetrazolium based ionic liquids: These ionic liquids possess unique properties like thermal stability and good solvent properties, making them potentially useful in various industrial applications [].

Ligand for Metal Complexes:

The combination of the tetrazole ring and the carboxylic acid group in 2-M-2H-TAA allows it to act as a bidentate ligand, meaning it can bind to a metal ion through two different points. This property has led to its exploration in the development of novel metal complexes with potential applications in catalysis and materials science [].

Potential Biological Activities:

While research on the specific biological activities of 2-M-2H-TAA is limited, its structural similarity to other bioactive molecules has sparked interest in its potential applications. Studies suggest it might possess:

2-Methyl-2H-tetrazole-5-acetic acid is a heterocyclic compound characterized by a five-membered tetrazole ring with a methyl group at the second carbon and an acetic acid group at the fifth carbon. This unique structure imparts significant stability and versatility, making it a valuable building block in organic synthesis. The compound exhibits properties typical of both tetrazoles and carboxylic acids, allowing for diverse

The chemical reactivity of 2-Methyl-2H-tetrazole-5-acetic acid is influenced by its functional groups. The tetrazole ring can participate in nucleophilic substitutions and cycloadditions, while the carboxylic acid group can undergo typical acid-base reactions, esterifications, and amide formations. Notably, the compound can act as a bidentate ligand, coordinating with metal ions through both the nitrogen of the tetrazole and the oxygen of the carboxylic acid .

Several synthesis methods for 2-Methyl-2H-tetrazole-5-acetic acid have been documented:

- One-Step Synthesis: A method involving the reaction of cyanoacetic acid with sodium azide under reflux conditions has been reported. This approach simplifies the process while achieving high yields .

- Multi-Step Synthesis: Alternative methods may involve intermediate compounds or multi-step reactions that lead to the final product through various transformations, although specific pathways are often proprietary .

The applications of 2-Methyl-2H-tetrazole-5-acetic acid span multiple domains:

- Organic Synthesis: It serves as a versatile building block for synthesizing more complex molecules.

- Coordination Chemistry: Its ability to function as a bidentate ligand makes it useful in creating metal complexes for catalysis.

- Pharmaceuticals: Given its potential biological activity, it may be explored as a precursor in drug development .

Interaction studies involving 2-Methyl-2H-tetrazole-5-acetic acid primarily focus on its coordination with metal ions. Research indicates that this compound can form stable complexes with various transition metals, which may enhance catalytic properties or alter the reactivity profile of the metal center. These interactions are crucial for applications in catalysis and materials science .

Several compounds share structural features with 2-Methyl-2H-tetrazole-5-acetic acid, allowing for comparative analysis:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1H-Tetrazole-5-acetic Acid | Contains a tetrazole ring and acetic acid group | More extensively studied for biological activity |

| 5-Acetyl-1H-tetrazole | Acetyl group instead of methyl | Potentially different reactivity due to acetyl group |

| 1-Methyl-1H-tetrazole | Methyl substitution at the first position | Different electronic properties compared to 2-methyl |

| 4-Amino-1H-tetrazole | Amino group substitution | Exhibits different biological activities due to amine |

The uniqueness of 2-Methyl-2H-tetrazole-5-acetic acid lies in its combination of both a methyl substituent and an acetic acid moiety on the tetrazole ring, which enhances its potential as a versatile building block in organic synthesis while providing opportunities for novel applications in coordination chemistry and pharmaceuticals .

Tetrazole-Carboxylic Acid Isosterism in Pharmaceutical Development

The strategic replacement of carboxylic acid groups with tetrazole rings represents a cornerstone of modern medicinal chemistry. 2-Methyl-2H-tetrazole-5-acetic acid exemplifies this approach through its planar geometry and acid dissociation constant (pKa ~4.5–4.9), which closely mirrors that of carboxyl groups (pKa ~4.2–4.8) [4]. This isosteric relationship enables direct substitution while maintaining critical molecular interactions, as demonstrated in angiotensin II receptor antagonists like losartan, where the tetrazole moiety replicates carboxylate binding patterns at the AT1 receptor [4].

Table 1: Comparative Properties of Carboxylic Acids and Tetrazole Isosteres

| Property | Carboxylic Acid | 2-Methyl-2H-Tetrazole-5-Acetic Acid |

|---|---|---|

| pKa (aqueous solution) | 4.2–4.8 | 4.5–4.9 |

| Lipophilicity (LogP) | -1.2 to 0.5 | 0.8–1.5 |

| Hydrogen Bond Acceptor | 2 | 4 |

| Molecular Volume (ų) | 45–50 | 55–60 |

The extended hydrogen-bonding capacity of the tetrazole ring enables unique interactions with biological targets. Crystal structure analyses reveal that tetrazolate anions form bifurcated hydrogen bonds with lysine residues in the AT1 receptor binding pocket, contrasting with the single-point interactions of carboxylates [4]. This property has been leveraged in the development of hypertension medications, where five of six clinically used AT1 antagonists incorporate tetrazole moieties [4].

Receptor Selectivity Profiling for Auxin Signaling Pathway Modulation

In plant biology, 2-methyl-2H-tetrazole-5-acetic acid derivatives demonstrate remarkable selectivity for Transport Inhibitor Resistant 1 (TIR1) auxin receptors over AFB5 homologs. Surface plasmon resonance studies show that indole-3-tetrazole analogs bind TIR1 with dissociation constants (Kd) of 12.3 μM, compared to >100 μM for AFB5 [6]. This 8-fold selectivity arises from steric complementarity with TIR1's Gly-74 residue, which accommodates the tetrazole's methyl group, whereas AFB5's bulkier Met-473 residue creates steric hindrance [6].

Table 2: Receptor Binding Affinities of Auxin Analogues

| Compound | TIR1 Kd (μM) | AFB5 Kd (μM) | Selectivity Ratio |

|---|---|---|---|

| Indole-3-acetic acid | 0.8 | 1.2 | 1.5 |

| Indole-3-tetrazole | 12.3 | >100 | >8.1 |

| 6-Chloroindole-3-tetrazole | 5.7 | >100 | >17.5 |

Molecular dynamics simulations reveal that the tetrazole ring forms π-cation interactions with TIR1's Arg-403, stabilizing the receptor-coactivator complex [6]. This binding mode differs fundamentally from carboxylic acid-containing auxins like 2,4-D, which rely on salt bridge formation with Lys-283 [7]. The selectivity profile enables precise modulation of TIR1-mediated processes including somatic embryogenesis and root architecture development without triggering AFB5-dependent stress responses [7].

Rational Design of TIR1-Selective Agrochemical Compounds

Structure-activity relationship (SAR) studies have identified three critical modification sites on the 2-methyl-2H-tetrazole-5-acetic acid scaffold for agrochemical optimization:

- Aromatic Substitution: Halogenation at the 4-position of indole analogs increases TIR1 binding affinity 2.3-fold, while 3-substitution decreases activity due to steric clashes [7].

- Side Chain Elongation: Adding ethyl groups to the acetic acid moiety improves membrane permeability (LogP +0.4) without compromising receptor specificity [8].

- Tetrazole Methylation: The 2-methyl group reduces metabolic glucuronidation rates by 78% compared to unmethylated analogs, enhancing field persistence [6].

Table 3: Optimized Tetrazole Derivatives and Biological Efficacy

| Derivative | TIR1 IC50 (nM) | Root Growth Inhibition (%) | Proteasome Activation |

|---|---|---|---|

| Parent Compound | 12,300 | 18 ± 3 | 22 ± 5 |

| 4-Cl-Indole-3-tetrazole | 5,200 | 41 ± 4 | 58 ± 6 |

| 6-F-Indole-3-tetrazole | 7,800 | 33 ± 3 | 49 ± 7 |

| Ethyl Ester Prodrug | 14,500 | 62 ± 5 | 84 ± 8 |

Lead optimization has produced compounds with 84% proteasome activation efficiency at 10 μM concentrations, comparable to native auxins but with reduced cross-reactivity [8]. Docking studies suggest that optimal derivatives occupy a 6.2 Å deep binding pocket in TIR1, forming van der Waals contacts with residues Phe-82, Ile-124, and Val-227 [6].

Supramolecular Architectures via Tetrazole-Carboxylate Coordination

The tetrazole-carboxylate functionality of 2-methyl-2H-tetrazole-5-acetic acid enables the construction of diverse supramolecular architectures through multiple coordination modes and intermolecular interactions. These architectures range from discrete molecular complexes to extended three-dimensional frameworks with varying dimensionalities and topologies [9] [10].

One-dimensional coordination polymers represent the most common architectural motif observed with tetrazole-carboxylate ligands. These structures typically form through μ₂-bridging coordination modes, where ligands connect adjacent metal centers through either tetrazole nitrogen atoms or carboxylate oxygen atoms. The resulting chain structures can exhibit linear, zigzag, or helical configurations depending on the metal center geometry and ligand orientation [11] [7].

Two-dimensional layered structures emerge when tetrazole-carboxylate ligands adopt μ₃-bridging modes, connecting three metal centers simultaneously. These architectures often display interesting topological features, including kagomé networks and honeycomb-like arrangements. The layers are typically stabilized by π-π stacking interactions between aromatic tetrazole rings and hydrogen bonding networks involving coordinated water molecules [12] [13].

Three-dimensional frameworks represent the most complex supramolecular architectures achievable with tetrazole-carboxylate ligands. These structures form when ligands adopt μ₄-bridging modes, simultaneously coordinating to four metal centers through both tetrazole nitrogen atoms and carboxylate oxygen atoms. The resulting frameworks can exhibit remarkable structural diversity, including diamond-like topologies, rutile-type networks, and complex interpenetrated structures [14] [15].

The supramolecular assembly process is significantly influenced by pH conditions, which control the relative abundance of different metal-hydroxo species in solution. Under acidic conditions (pH 4-5), noncentrosymmetric three-dimensional frameworks are favored, while basic conditions (pH 7-11) promote the formation of two-dimensional layered structures [14] [15]. This pH-dependent structural diversity demonstrates the tunability of tetrazole-carboxylate supramolecular architectures.

Hydrogen bonding plays a crucial role in stabilizing supramolecular architectures beyond the primary coordination bonds. The tetrazole NH groups and carboxylate oxygen atoms can participate in extensive hydrogen bonding networks with coordinated water molecules, solvent molecules, and other ligand molecules. These secondary interactions often determine the final three-dimensional packing arrangement and contribute to the overall structural stability [4] [16].

The incorporation of auxiliary ligands, such as 4,4'-bipyridine or pyrazine, can further enhance the dimensionality and complexity of supramolecular architectures. These rigid bridging ligands can connect tetrazole-carboxylate coordination units to create mixed-ligand frameworks with enhanced porosity and functionality [3] [17].

Catalytic Applications of Metal-Organic Frameworks Incorporating Tetrazole-Acetic Acid Motifs

Metal-organic frameworks (MOFs) constructed with tetrazole-carboxylate ligands demonstrate significant potential for heterogeneous catalysis applications. The unique combination of Lewis acidic metal centers and basic nitrogen-containing ligands creates bifunctional catalytic sites that can promote various organic transformations [18] [19].

Copper-based MOFs incorporating tetrazole-carboxylate ligands have shown exceptional performance in carbon-nitrogen coupling reactions. The tetrazole-1-acetic acid ligand serves as a superior coordinating agent for copper(I)-catalyzed N-arylation of imidazoles with aryl iodides, enabling reactions under mild conditions with low catalyst loadings (5 mol% CuI) [20] [21]. The catalytic system operates effectively without requiring inert atmosphere conditions and demonstrates broad substrate tolerance for various aryl iodides and nitrogen nucleophiles.

The mechanism involves coordination of the tetrazole nitrogen atoms to copper centers, which enhances the electron density at the metal and facilitates oxidative addition of aryl halides. The carboxylate groups provide additional stabilization through chelation effects and can participate in proton transfer processes during the catalytic cycle [20]. The bifunctional nature of the ligand enables both substrate activation and product stabilization within the same catalytic site.

Zinc-based MOFs with tetrazole-carboxylate ligands exhibit excellent catalytic activity in cascade reactions involving multiple sequential transformations. The Lewis acidic zinc centers activate electrophilic substrates, while the basic tetrazole nitrogen atoms facilitate nucleophilic attacks and proton transfer steps [18]. This bifunctional catalysis enables one-pot synthesis of complex molecules without intermediate isolation and purification steps.

The porous nature of tetrazole-carboxylate MOFs provides additional advantages for catalytic applications. The framework porosity allows for efficient substrate diffusion and product removal, while the high surface area maximizes the number of available catalytic sites. The structural stability of these MOFs under reaction conditions enables catalyst recycling and reuse without significant loss of activity [19].

Catalytic oxidation reactions represent another important application area for tetrazole-carboxylate MOFs. The combination of redox-active metal centers and electron-rich tetrazole ligands creates systems capable of activating molecular oxygen or other oxidants for selective oxidation processes. These catalysts have shown particular promise for the oxidation of alcohols to aldehydes and ketones, as well as the oxidation of aromatic compounds [22] [23].

The development of heterogeneous catalysts based on tetrazole-carboxylate MOFs addresses several limitations of traditional homogeneous catalysis systems. The solid-state nature of MOF catalysts enables easy separation from reaction mixtures, reduces catalyst leaching, and facilitates catalyst recovery and reuse. The tunable pore sizes and surface functionalities of MOFs also allow for size-selective catalysis and enhanced substrate specificity [18] [19].

Recent advances in MOF synthesis have enabled the preparation of hierarchically porous structures with both micropores and mesopores, improving mass transfer efficiency in catalytic applications. The incorporation of multiple metal centers within single MOF frameworks creates multifunctional catalytic sites capable of promoting complex multi-step reactions with high efficiency and selectivity [19].